1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity to target proteins, while the thiadiazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-4-(1,2,5-oxadiazol-3-yl)piperazine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
1-(Benzenesulfonyl)-4-(1,2,4-thiadiazol-3-yl)piperazine: Similar structure but with a different thiadiazole isomer.
Uniqueness
1-(Benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the specific positioning of the thiadiazole ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,11-4-2-1-3-5-11)16-8-6-15(7-9-16)12-10-13-19-14-12/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYVUAVDKFTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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